![molecular formula C18H15NO5 B2801122 3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 797777-95-8](/img/structure/B2801122.png)
3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
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Overview
Description
“3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide” is a chemical compound that belongs to the class of coumarins . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . A series of novel 4-hydroxycoumarin derivatives were synthesized by treating 2-(2-oxo-2H-chromen-4-yloxy)acetic acid with various amines . Acid was obtained from the hydrolysis of the corresponding ester which was prepared from 4-hydroxycoumarin and ethyl bromoacetate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques such as ESI-MS, FT-IR, 1H and 13C NMR, and X-ray diffractometry . In one study, the benzene ring was oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system . This conformation was stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .Chemical Reactions Analysis
Coumarin derivatives have been synthesized through various reactions. For example, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Scientific Research Applications
Antioxidant Properties
- Application : Due to its chemical structure, it may exhibit antioxidant activity, protecting cells from oxidative damage. Further studies are needed to fully understand its efficacy in this regard .
Antibacterial Activity
- Application : Against bacteria like Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus, this compound demonstrated inhibitory activity . Researchers continue to explore its potential as an antimicrobial agent.
Anti-HIV-1 Potential
- Application : In silico molecular docking studies suggest that certain indole derivatives, including oxochromenyl xanthenones, may have anti-HIV-1 properties . While more research is needed, this highlights its potential in antiviral drug development.
Chemical Structure and Synthesis
- Application : Chemists use it as a synthetic reagent and intermediate. Various methods, such as reactions with phenols or acetic anhydride, yield this compound .
Mechanism of Action
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. It’s worth noting that compounds with similar structures have shown promising anti-tubercular activity , suggesting potential effects on pathways related to this disease.
Result of Action
Based on its potential anti-tubercular activity , it may have effects on the growth and proliferation of Mycobacterium tuberculosis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
3,4-dimethoxy-N-(2-oxochromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-15-6-3-12(10-16(15)23-2)18(21)19-13-5-7-14-11(9-13)4-8-17(20)24-14/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHUVBZTUAUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide |
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